4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione
Description
4-Methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a heterocyclic compound featuring a fused pyrimido-isoquinoline core substituted with methyl and phenyl groups. Its structure combines pyrimidine and isoquinoline moieties, which are commonly associated with diverse pharmacological activities, including antimicrobial, antitumor, and enzyme inhibitory properties .
Properties
IUPAC Name |
4-methyl-9-phenyl-9,10-dihydro-8H-pyrimido[4,5-c]isoquinoline-1,3,7-trione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O3/c1-21-16-15(17(23)20-18(21)24)12-7-11(10-5-3-2-4-6-10)8-14(22)13(12)9-19-16/h2-6,9,11H,7-8H2,1H3,(H,20,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBEOREVXLDIJLX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=C3C(=C2C(=O)NC1=O)CC(CC3=O)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione typically involves multi-step reactions starting from readily available precursors. One common method involves the acylation of 5-acetyl-4-aminopyrimidines followed by cyclization. The reaction conditions often include the use of ammonium acetate (NH4OAc) to facilitate the cyclization process . Another approach involves reductive amination of the acetyl group in 5-acetyl-4-aminopyrimidines followed by cyclization with dimethylformamide dimethyl acetal (DMF-DMA) or triethyl orthoformate (HC(OEt)3) .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would be applicable to its production.
Chemical Reactions Analysis
Types of Reactions
4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents on the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline derivatives exhibit promising anticancer properties. For instance, dihydropyrimidine derivatives have been shown to possess cytotoxic effects against various cancer cell lines. The structural features of this compound may contribute to its ability to inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .
Antiviral Properties
Dihydropyrimidine derivatives have also been explored for their antiviral activity. Studies suggest that modifications in the pyrimidine ring can enhance the efficacy against viral infections. The specific application of 4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline in antiviral drug development could be a valuable avenue for future research .
Antihypertensive Effects
Preliminary studies on related compounds indicate potential antihypertensive effects. The modulation of calcium channels and other cardiovascular targets may be mechanisms through which these compounds exert their effects. Further investigation into the specific actions of 4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline could elucidate its role in managing hypertension .
Enzyme Inhibition
The compound has shown potential as an enzyme inhibitor in various biochemical pathways. For example, it may interact with enzymes involved in metabolic processes or signal transduction pathways relevant to disease states. Detailed kinetic studies are necessary to characterize these interactions further.
Neuroprotective Effects
Emerging evidence suggests that similar compounds may provide neuroprotective benefits. This could be particularly relevant for neurodegenerative diseases where oxidative stress plays a critical role. Investigating the neuroprotective mechanisms of 4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline could lead to novel therapeutic strategies for conditions such as Alzheimer's disease .
Organic Electronics
The unique electronic properties of 4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline make it a candidate for applications in organic electronics. Its potential use as a semiconductor material in organic light-emitting diodes (OLEDs) or organic photovoltaic cells (OPVs) warrants exploration due to its favorable charge transport characteristics.
Nanocomposite Development
In materials science, the incorporation of this compound into polymer matrices could enhance the mechanical and thermal properties of nanocomposites. The interaction between the compound and polymers may lead to improved material performance in various applications including coatings and structural materials.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of enzymes such as phosphodiesterase, dihydrofolate reductase, and protein kinases . These interactions can modulate various biological processes, leading to its observed effects.
Comparison with Similar Compounds
Key Observations :
- Methyl vs. Alkyl Substituents : Methyl groups (as in the target compound) enhance metabolic stability compared to bulkier alkyl chains but may reduce membrane permeability in antimicrobial contexts .
- Phenyl Group Impact : The C9-phenyl group in the target compound likely enhances π-π stacking interactions with biological targets, similar to phenyl-substituted analogs in antitumor studies .
Antimicrobial Activity
Insights :
Comparison :
- The target compound’s synthesis likely mirrors methods for pyrimido-isoquinoline cores, such as cyclocondensation reactions . However, analogs with diazepine rings (e.g., ) require additional reduction steps.
Structure-Activity Relationship (SAR) Trends
- C2/C4 Substitution : Methyl groups (as in the target compound) optimize steric bulk without compromising solubility, whereas larger alkyl chains improve lipophilicity but reduce bioavailability .
- C9-Phenyl Group : Enhances binding to hydrophobic enzyme pockets, as seen in receptor tyrosine kinase inhibitors .
- Keto Groups : Additional keto groups (e.g., at C10 in ) improve hydrogen-bonding capacity but may increase metabolic instability.
Biological Activity
4-Methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline-1,3,7(2H,4H,8H)-trione is a complex organic compound characterized by its unique structure that includes a pyrimidine and isoquinoline ring system. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The compound features three carbonyl groups located at positions 1, 3, and 7 of the trione structure. Its molecular formula is , with a predicted density of and a pKa of approximately .
Antimicrobial Properties
Research indicates that compounds related to 4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline exhibit significant antimicrobial activity. In vitro studies have shown that similar pyrimidoisoquinolines demonstrate antifungal and antibacterial properties against various microbial strains. The presence of multiple functional groups enhances their interaction with biological targets .
Anticancer Activity
The compound's potential as an anticancer agent is particularly noteworthy. Structural analogs have been studied for their ability to inhibit cyclin-dependent kinases (CDKs), which are crucial in cell cycle regulation. For instance, derivatives of isoquinoline have been shown to selectively inhibit CDK4 over CDK2 and CDK1 . The binding affinity of 4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline to these targets suggests that modifications on the phenyl ring or carbonyl groups can significantly influence its biological activity .
Structure-Activity Relationship (SAR)
The structure-activity relationship (SAR) studies reveal that specific substituents on the phenyl ring can enhance the biological activity of the compound. For example:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 9-phenyl-4-propyl-9,10-dihydro-pyrimido[4,5-c]isoquinoline-1,3-trione | Similar trione structure; different substituents | Propyl group alters solubility and activity |
| 6-amino derivatives of isoquinolines | Contains amino groups; varying ring structures | Potential for enhanced biological interactions |
| Pyrimido[5,4-b]quinolin derivatives | Different ring fusion; varied carbonyl positions | Diverse pharmacological profiles |
These comparisons highlight the unique aspects of 4-methyl-9-phenyl-9,10-dihydropyrimido[4,5-c]isoquinoline in terms of its specific substituents and potential applications in medicinal chemistry .
Case Studies
Several studies have documented the efficacy of similar compounds in preclinical models:
- Anticancer Efficacy : A recent study demonstrated that a derivative of isoquinoline exhibited IC50 values in the nanomolar range against various cancer cell lines such as MCF7 and HeLa cells . This suggests that structural modifications can lead to compounds with potent anticancer properties.
- Microbial Resistance : Another research focused on the antimicrobial effects of pyrimidoisoquinolines against resistant strains of bacteria. The findings indicated significant inhibition zones in agar diffusion assays compared to standard antibiotics .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare pyrimidoisoquinoline trione derivatives?
Answer:
Pyrimidoisoquinoline triones are typically synthesized via multi-component reactions or stepwise condensation of precursors such as aminopyrroles, isoquinoline derivatives, and carbonyl-containing reagents. Key steps include:
- Cyclocondensation : Reactions between substituted pyrimidine intermediates and aryl aldehydes under reflux conditions (e.g., ethanol or DMF at 80–110°C) .
- Nucleophilic substitution : Alkylation or arylation of chlorinated intermediates using bromoalkanes or aryl halides in solvents like THF or dichloromethane .
- Oxidation/Reduction : Controlled oxidation of dihydro intermediates with Pd/C-catalyzed hydrogenation or reduction with Zn/AcOH .
Example : A pyrimido[4,5-c]isoquinoline derivative was synthesized via POCl₃-mediated chlorination followed by arylthiol substitution, yielding 69% product after column chromatography (CH₂Cl₂:EtOAc:petroleum ether = 3:1:4) .
Basic: Which spectroscopic techniques are essential for structural elucidation of this compound?
Answer:
Critical techniques include:
- ¹H/¹³C NMR : Assigns protons and carbons in the heterocyclic core. For example, methyl groups on nitrogen appear at δ 3.71 (2-NCH₃) and δ 3.31 (4-NCH₃) in CDCl₃ .
- IR Spectroscopy : Confirms carbonyl (ν ~1665–1705 cm⁻¹) and NH (ν ~3250 cm⁻¹) stretches .
- HRMS : Validates molecular formula (e.g., m/z 424.0963 [M+H]⁺ for C₂₁H₁₈N₃O₅S) .
- X-ray Diffraction : Resolves crystal packing and bond angles, as seen in 5-(4-methoxyphenyl)-pyrimidoquinoline trione .
Advanced: How can reaction conditions be optimized to enhance yield and purity?
Answer:
- Temperature Control : Reflux at 80–110°C ensures complete cyclization without side reactions .
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while EtOAc/hexane mixtures enhance chromatographic separation .
- Catalyst Use : Pd/C (10% w/w) in hydrogenation steps reduces dihydro intermediates efficiently .
- Reagent Stoichiometry : Excess POCl₃ (3–5 equiv.) drives chlorination to completion .
Data Conflict Note : Discrepancies in reported yields (e.g., 51% vs. 86% for similar steps) may arise from trace moisture or varying heating rates .
Advanced: How can contradictions in spectral data interpretation be resolved?
Answer:
- 2D NMR (COSY, HSQC) : Resolves overlapping signals in crowded regions (e.g., aromatic protons at δ 7.2–7.4) .
- Computational Modeling : DFT calculations predict NMR chemical shifts and verify substituent effects on electronic density .
- Isotopic Labeling : ¹⁵N/¹³C-labeled analogs aid in assigning nitrogen and quaternary carbons .
Example : A reported δ 10.31 (s, NH) in DMSO-d₆ was validated via HSQC correlations to adjacent carbonyl groups .
Advanced: What strategies guide structure-activity relationship (SAR) studies for this scaffold?
Answer:
- Substituent Variation : Introduce electron-donating (e.g., -OCH₃) or withdrawing (-CF₃) groups to modulate bioactivity .
- Ring Modifications : Replace the phenyl group with heteroaromatic rings (e.g., furan, thiophene) to alter binding affinity .
- Pharmacophore Mapping : Use docking studies to correlate substituent positions (e.g., 4-methyl vs. 9-phenyl) with target interactions .
Data Insight : Derivatives with 4-methoxyphenylthio groups showed enhanced antimicrobial activity (MIC = 8 µg/mL) compared to unsubstituted analogs .
Basic: What purification techniques are effective post-synthesis?
Answer:
- Recrystallization : Ethanol-DMF (1:1) mixtures yield high-purity crystals for dihydro intermediates .
- Column Chromatography : Use silica gel with gradients like CH₂Cl₂:EtOAc (3:1) to separate regioisomers .
- HPLC : Reverse-phase C18 columns resolve closely related impurities (e.g., 49% yield for (±)-8-phenyl derivatives) .
Advanced: How are analogues designed for probing biological mechanisms?
Answer:
- Bioisosteric Replacement : Substitute the phenyl group with bioisosteres like pyridinyl or indolyl to improve solubility .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl) at the 3-position for controlled release .
- Click Chemistry : Attach triazole moieties via Cu-catalyzed azide-alkyne cycloaddition for targeted delivery .
Basic: What analytical challenges arise in characterizing this compound?
Answer:
- Tautomerism : The trione system may exhibit keto-enol tautomerism, complicating NMR interpretation. Use deuterated DMSO to stabilize the keto form .
- Polymorphism : Multiple crystal forms (e.g., hydrates vs. anhydrates) require PXRD analysis for batch consistency .
Advanced: How can computational tools aid in synthetic route design?
Answer:
- Retrosynthetic Software : Tools like Synthia™ propose routes starting from commercially available pyrimidine precursors .
- Reaction Prediction ML Models : Predict feasible alkylation/arylation sites using graph neural networks trained on USPTO data .
- Solvent Optimization : COSMO-RS simulations identify solvents that maximize yield while minimizing byproducts .
Advanced: What in vitro assays are suitable for evaluating bioactivity?
Answer:
- Antimicrobial Testing : Broth microdilution (CLSI guidelines) against S. aureus and E. coli .
- Kinase Inhibition : Fluorescence polarization assays to measure IC₅₀ values against CDK2 or Aurora kinases .
- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC₅₀ calculations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
